Pak4-IN-1

Übersicht

Beschreibung

KPT-9274 ist ein neuartiger, oral bioverfügbarer niedermolekularer Wirkstoff, der als dualer Inhibitor der p21-aktivierten Kinase 4 und der Nicotinamid-Phosphoribosyltransferase wirkt. Diese Verbindung hat in präklinischen Studien ein erhebliches Potenzial für ihre Antitumoraktivität gezeigt, insbesondere bei der Behandlung verschiedener Krebsarten, einschließlich akuter myeloischer Leukämie und solider Tumoren .

Wissenschaftliche Forschungsanwendungen

Breast Cancer

KPT-9274 has shown promising results against triple-negative breast cancer (TNBC), a subtype known for its aggressive behavior and lack of targeted therapies. Studies indicate that KPT-9274 effectively reduces tumor growth in mouse xenograft models of TNBC by inhibiting PAK4 levels and promoting apoptosis .

Key Findings :

- KPT-9274 significantly blocks the viability of various TNBC cell lines (e.g., SUM159, MDA-MB-231) with IC50 values indicating potent anti-cancer activity .

- Oral administration resulted in substantial tumor size reduction in xenograft models .

Renal Cell Carcinoma

In RCC, KPT-9274 has demonstrated dual inhibition effects that lead to decreased cell invasion and migration while inducing apoptosis. The compound's ability to target both PAK4 and NAMPT pathways makes it particularly effective against this type of cancer .

Key Findings :

- KPT-9274 treatment resulted in significant tumor growth inhibition in RCC xenograft models without apparent toxicity to normal tissues .

- It affects key signaling pathways such as Wnt/β-catenin, leading to reduced expression of cyclin D1 and c-Myc .

Ovarian Cancer

Recent studies have indicated that KPT-9274 may also be effective against ovarian cancer, especially in cases resistant to platinum-based therapies. The compound inhibited mitochondrial function and altered gene expression related to inflammation and DNA repair mechanisms .

Clinical Trials

KPT-9274 is currently undergoing phase 1 clinical trials to assess its safety and efficacy in patients with advanced solid tumors and non-Hodgkin lymphoma (NCT02702492) . The outcomes from these trials will provide critical insights into its therapeutic potential across various malignancies.

Case Studies

| Cancer Type | Mechanism | Results | Clinical Status |

|---|---|---|---|

| Triple-Negative Breast Cancer | Inhibition of PAK4/NAMPT | Significant reduction in tumor size in xenografts | Phase 1 trial ongoing |

| Renal Cell Carcinoma | Dual inhibition | Induction of apoptosis; reduced invasion | Phase 1 trial ongoing |

| Ovarian Cancer | Targeting mitochondrial functions | Suppressed NADPH/ATP production | Preclinical studies |

Wirkmechanismus

Target of Action

Pak4-IN-1 is a selective, effective, and orally active inhibitor of p21-activated kinase 4 (PAK4) . PAK4 is a member of the PAK family, which plays a crucial role in various cellular functions, including cell adhesion, migration, proliferation, and survival . It is overexpressed in multiple tumor tissues and plays a regulatory role in the immune microenvironment .

Mode of Action

This compound interacts with PAK4, inhibiting its kinase activity . This inhibition leads to changes in the cytoskeleton and cell adhesion downstream of PI3K . These changes require a physical interaction between PAK4 and the p85 alpha subunit of PI3K .

Biochemical Pathways

PAK4 is involved in several signaling pathways, including the Wnt/Beta-catenin, MAPK, and PI3K/AKT pathways . It regulates cell mitosis to facilitate proliferation by phosphorylating Ran and activating the LIMK1/cofilin–1 pathway . Inhibition of PAK4 can attenuate these pathways, leading to changes in the downstream effects.

Pharmacokinetics

It is noted that this compound is orally active , suggesting good absorption and bioavailability.

Result of Action

The inhibition of PAK4 by this compound leads to a decrease in cell proliferation, migration, and invasion of cancer cells . It also enhances the immune response by improving the immune microenvironment . In pancreatic cancer, dual inhibition of PAK1 and PAK4 suppresses tumor progression by stimulating cytotoxic CD8+ T cell response .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, PAK4 plays a regulatory role in the immune microenvironment . Therefore, factors that affect the immune microenvironment could potentially influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Pak4-IN-1 is known to interact with a variety of enzymes and proteins. Specifically, it has been reported that this compound interacts with the p21-activated kinase 4 (PAK4), a member of the PAK family . This interaction plays a pivotal role in various biochemical reactions, including cell signaling pathways, gene expression, and cellular metabolism .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to suppress the growth of pancreatic cancer cells by stimulating anti-tumor immunity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PAK4. This compound acts as an inhibitor of PAK4, leading to changes in gene expression and enzyme activation or inhibition . This interaction is crucial for this compound’s effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While low doses of this compound have been shown to inhibit tumor growth, high doses may lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to suppress fatty acid β-oxidation and ketogenesis by phosphorylating NCoR1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized to various subcellular compartments. Its activity or function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KPT-9274 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die Schlüsselschritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um das Endprodukt zu erhalten. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von KPT-9274 folgt ähnlichen Synthesewegen wie die Synthese im Labormaßstab, wird aber zur Verarbeitung größerer Mengen hochskaliert. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der behördlichen Standards zu gewährleisten. Fortgeschrittene Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz zu verbessern und die Produktionskosten zu senken .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KPT-9274 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Umfasst die Ersetzung einer funktionellen Gruppe durch eine andere unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter kontrollierten Temperatur- und pH-Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter inerter Atmosphäre und niedrigen Temperaturen.

Substitution: Halogene, Nukleophile und andere Reagenzien unter spezifischen Lösungsmittel- und Temperaturbedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

KPT-9274 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der p21-aktivierten Kinase 4 und der Nicotinamid-Phosphoribosyltransferase zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf den Zellstoffwechsel, die Apoptose und die Signaltransduktionswege.

Medizin: Wird als potenzielles Therapeutikum für verschiedene Krebsarten untersucht, darunter akute myeloische Leukämie, Non-Hodgkin-Lymphom und solide Tumoren.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebsmedikamente und therapeutischer Strategien .

Wirkmechanismus

KPT-9274 übt seine Wirkung durch Hemmung der p21-aktivierten Kinase 4 und der Nicotinamid-Phosphoribosyltransferase aus. Diese duale Hemmung stört den Zellstoffwechsel und die Energieproduktion, was zu einem verringerten Nicotinamid-Adenin-Dinukleotid-Spiegel und einer beeinträchtigten mitochondrialen Funktion führt. Die Verbindung induziert auch Apoptose und hemmt die Zellproliferation, indem sie verschiedene Signalwege beeinflusst, darunter den mTOR-Weg .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

FK866: Ein weiterer Nicotinamid-Phosphoribosyltransferase-Inhibitor mit ähnlichen Antitumoreigenschaften.

GMX1777: Ein Nicotinamid-Phosphoribosyltransferase-Inhibitor mit einer anderen chemischen Struktur, aber einem ähnlichen Wirkmechanismus.

KPT-9331: Eine Werkzeugverbindung mit dem gleichen berichteten Wirkmechanismus wie KPT-9274

Einzigartigkeit

KPT-9274 ist einzigartig aufgrund seiner dualen Hemmung der p21-aktivierten Kinase 4 und der Nicotinamid-Phosphoribosyltransferase, was ein breiteres Spektrum an Antitumoraktivität bietet im Vergleich zu anderen Verbindungen, die nur eines dieser Enzyme angreifen. Darüber hinaus machen seine orale Bioverfügbarkeit und sein günstiges Toxizitätsprofil ihn zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung .

Biologische Aktivität

KPT-9274 is a first-in-class dual inhibitor targeting p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). This compound has garnered significant attention due to its promising anti-cancer properties, particularly in various solid tumors and hematological malignancies. This article explores the biological activity of KPT-9274, summarizing key research findings, mechanisms of action, and clinical implications.

KPT-9274 operates through dual inhibition, impacting both the PAK4 and NAMPT pathways:

- PAK4 Inhibition : PAK4 is known to enhance cell survival and proliferation by phosphorylating key proteins such as β-catenin. Inhibition of PAK4 by KPT-9274 leads to decreased phosphorylation of β-catenin, cyclin D1, and c-Myc, which are critical for tumor growth and survival .

- NAMPT Inhibition : NAMPT plays a crucial role in NAD+ biosynthesis, which is vital for cellular energy metabolism. By inhibiting NAMPT, KPT-9274 depletes NAD+ levels, leading to reduced mitochondrial function and increased apoptosis in cancer cells .

Preclinical Studies

KPT-9274 has shown efficacy across various cancer types in preclinical models:

- Breast Cancer : In studies involving triple-negative breast cancer (TNBC) cell lines, KPT-9274 significantly inhibited cell viability and reduced tumor growth in mouse xenograft models. It was particularly effective against SUM159, MDA-MB-231, and MDA-MB-468 cell lines .

- Renal Cell Carcinoma (RCC) : KPT-9274 demonstrated dose-dependent inhibition of tumor growth in RCC xenograft models. The compound induced apoptosis and decreased cell invasion and migration by targeting the PAK4 and NAMPT pathways .

- Acute Myeloid Leukemia (AML) : In AML subtypes, KPT-9274 resulted in loss of mitochondrial respiration and glycolysis, leading to increased apoptosis. It also improved overall survival in mouse models of AML .

Clinical Trials

KPT-9274 is currently undergoing clinical evaluation:

- Phase 1 Trials : The drug is being assessed for safety and efficacy in patients with advanced solid tumors and non-Hodgkin lymphoma (NCT02702492). Early results indicate promising anti-tumor activity with minimal toxicity to normal cells .

Case Studies

Several case studies illustrate the potential of KPT-9274:

- Case Study in Breast Cancer : A patient with metastatic TNBC showed a significant reduction in tumor size after treatment with KPT-9274 combined with standard chemotherapy, suggesting enhanced efficacy through dual inhibition .

- RCC Patient Response : A patient with advanced RCC exhibited a marked decrease in tumor burden following treatment with KPT-9274, correlating with reduced levels of phosphorylated β-catenin and increased apoptosis markers .

Summary of Findings

The following table summarizes the biological activity of KPT-9274 across different cancer types:

Eigenschaften

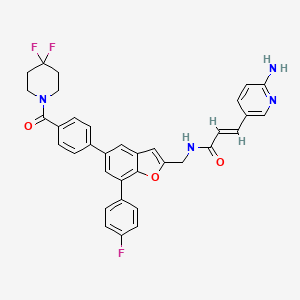

IUPAC Name |

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFOPLWJZULAQD-SWGQDTFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643913-93-2 | |

| Record name | KPT-9274 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643913932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PADNARSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T56TV18X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do PAK4 inhibitors, like the ones described in the abstracts, impact the Wnt/β-catenin signaling pathway?

A1: The research highlights that PAK4 allosteric modulators (PAMs), like KPT-9274, demonstrate inhibitory effects on the Wnt/β-catenin signaling pathway []. They achieve this by:

- Reducing PAK4 phosphorylation and protein levels: This directly inhibits PAK4 activity, a kinase known to stabilize β-catenin's transcriptional activity [].

- Downregulating key Wnt pathway components: PAMs decrease the levels of phosphorylated and total β-catenin, Wnt5, phosphorylated and total LRP6, Dvl2, phosphorylated Akt, and phosphorylated ERK []. These proteins are crucial for signal transduction within the Wnt pathway.

- Inhibiting β-catenin transcriptional activity: By reducing β-catenin activity, PAMs subsequently suppress the expression of its downstream target genes, including cyclin D1, MM7, and S100A4 [].

Q2: What are the potential implications of the observed correlation between KPT-9274 sensitivity and specific gene mutations?

A2: The bioinformatics analysis revealed intriguing correlations between KPT-9274 sensitivity and mutations in specific genes []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.